![molecular formula C29H37Cl2N3 B14736594 4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) CAS No. 6310-61-8](/img/structure/B14736594.png)
4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) is a complex organic compound with the molecular formula C29H37Cl2N3. This compound is known for its unique structure, which includes two chloro-n,n-diethylaniline groups connected by a methanediyl bridge to a dimethylaminophenyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-chloro-n,n-diethylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Dimethylamino)benzaldehyde+2-chloro-n,n-diethylaniline→4,4’-[4-(Dimethylamino)phenyl]methanediylbis(2-chloro-n,n-diethylaniline)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Known for its use in dye production and as a photosensitizer.
4,4’-Methylenebis(N,N-dimethylaniline): Used as an intermediate in dye manufacture and as a reagent for lead determination.
Uniqueness
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) is unique due to its specific structural features, which confer distinct chemical and physical properties. Its chloro and dimethylamino groups provide unique reactivity patterns, making it valuable in various specialized applications.
Properties
CAS No. |
6310-61-8 |
|---|---|
Molecular Formula |
C29H37Cl2N3 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-chloro-4-[[3-chloro-4-(diethylamino)phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C29H37Cl2N3/c1-7-33(8-2)27-17-13-22(19-25(27)30)29(21-11-15-24(16-12-21)32(5)6)23-14-18-28(26(31)20-23)34(9-3)10-4/h11-20,29H,7-10H2,1-6H3 |
InChI Key |
CFBYJORDBCFSCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)N(CC)CC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
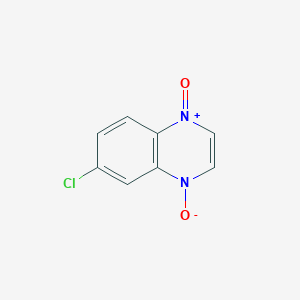
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
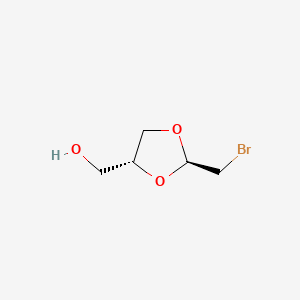
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
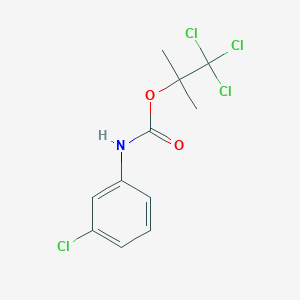

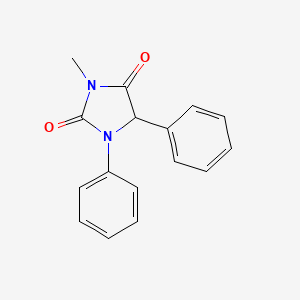

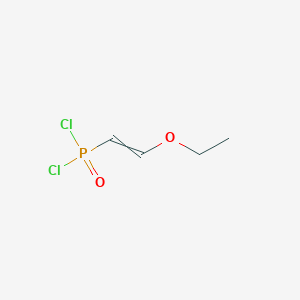
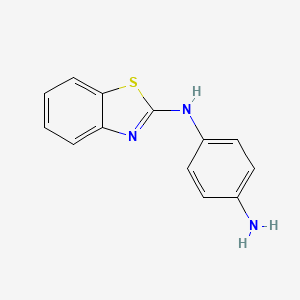
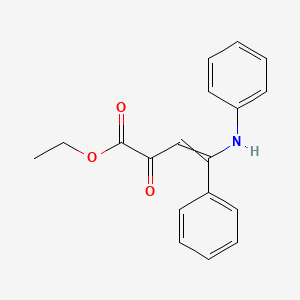
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
